1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride

Overview

Description

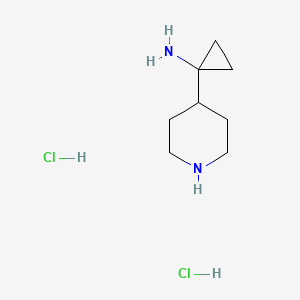

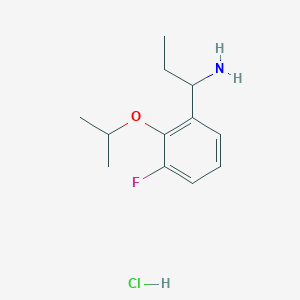

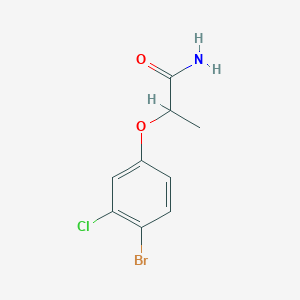

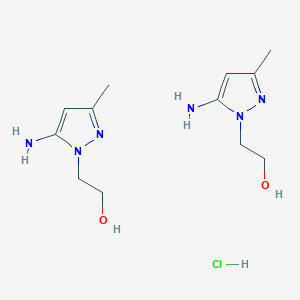

1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride (FIPPA) is a novel compound that has recently gained attention in scientific research due to its unique properties. FIPPA is a derivative of the phenylpropylamine family and is composed of a phenyl ring and an isopropoxy side chain, with a fluorine atom bound to the phenyl ring. FIPPA has been used in a variety of laboratory experiments and has been found to possess several distinct properties.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

- A compound structurally similar to "1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride" has been identified as an orally active, water-soluble neurokinin-1 receptor antagonist, showing potential efficacy in pre-clinical tests related to emesis and depression (Harrison et al., 2001).

Synthesis and Antibacterial Properties

- Research has focused on synthesizing various propionamides using derivatives similar to "1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride," indicating weak antibacterial activities in the synthesized compounds (Arutyunyan et al., 2014).

Adrenergic Properties

- Investigations into the effect of fluorine substitution on adrenergic properties of certain compounds, including those structurally related to "1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride," have been conducted, exploring their beta-adrenergic activities (Adejare et al., 1991).

Synthesis of Analogues for Medical Imaging

- The synthesis of fluorine and iodine analogues of clorgyline, structurally similar to "1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride," has been explored for creating radiofluorinated and radioiodinated ligands useful in functional monoamine oxidase A studies in the brain (Ohmomo et al., 1991).

Hepatoprotector Properties

- Research into hydrophilic derivatives based on alkyl-substituted phenols, related to "1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride," shows that some compounds exhibit significant hepatoprotector activity against toxic hepatitis (Dyubchenko et al., 2006).

Spectroscopic and Crystallographic Characterizations

- The reactions of certain spirocyclotetraphosphazenes with primary amines, including those structurally related to "1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride," have been studied for their spectroscopic and crystallographic properties (Elmas, 2017).

Synthesis for NMDA Receptor Antagonists

- A compound similar to "1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride" has been synthesized as part of a new class of diphenylpropylamine NMDA receptor antagonists (Moe et al., 1998).

Analysis in Pharmaceutical Research

- The new designer stimulant 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative related to the compound of interest, has been analyzed in pharmaceutical research for its pharmacokinetic properties (Grumann et al., 2019).

properties

IUPAC Name |

1-(3-fluoro-2-propan-2-yloxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO.ClH/c1-4-11(14)9-6-5-7-10(13)12(9)15-8(2)3;/h5-8,11H,4,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJCNBSMIRYEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=CC=C1)F)OC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1449445.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)

![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)